molecular formula C11H17NO3 B6242675 tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate CAS No. 2731010-29-8

tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate

Cat. No. B6242675
CAS RN: 2731010-29-8
M. Wt: 211.3
InChI Key:
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Description

Tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate (TBAC) is a heterocyclic compound that has been widely studied in recent years due to its potential applications in chemical synthesis, scientific research, and drug development. TBAC has been found to be an effective chiral building block for the synthesis of various compounds, and its mechanism of action has been studied in detail.

Scientific Research Applications

Tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate has been widely studied for its potential applications in scientific research. It has been found to be an effective chiral building block for the synthesis of various compounds, including chiral drugs and pharmaceuticals. tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate has also been used as a starting material for the synthesis of other heterocyclic compounds, such as aziridines and imidazoles. In addition, tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate has been used as a catalyst in a variety of organic reactions, including the synthesis of polymers and the oxidation of alcohols.

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate is not yet fully understood, but it is believed to involve the formation of a ring-closing metathesis reaction. This reaction involves the formation of a five-membered ring from two four-membered rings, and is catalyzed by a metal complex. The reaction results in the formation of a new carbon-carbon bond, and the formation of a new stereogenic center.
Biochemical and Physiological Effects
tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate has been found to have a variety of biochemical and physiological effects. In laboratory studies, tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate has been found to be an effective inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate has also been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties. In addition, tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate has been found to be an effective inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.

Advantages and Limitations for Lab Experiments

The use of tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it can be used as a starting material for the synthesis of other heterocyclic compounds. In addition, it has a variety of biochemical and physiological effects, which can be studied in detail. However, there are also some limitations to the use of tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate in laboratory experiments. It is a relatively expensive compound, and it is not always easy to obtain in large quantities. In addition, the mechanism of action of tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate is not yet fully understood, which limits the ability to study its effects in detail.

Future Directions

Due to its potential applications in chemical synthesis, scientific research, and drug development, there are a number of potential future directions for tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate. One potential direction is the development of new synthetic methods for the synthesis of tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate and other heterocyclic compounds. Another potential direction is the development of new applications for tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate, such as its use as a catalyst in organic reactions or its use as an inhibitor of enzymes involved in the metabolism of neurotransmitters. Finally, further research into the biochemical and physiological effects of tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate could lead to the development of new drugs or treatments.

Synthesis Methods

Tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate can be synthesized in a variety of ways, but the most common method is the condensation of tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylic acid with an appropriate alcohol. This reaction is conducted in an aqueous solution with a base catalyst, such as sodium hydroxide, and the resulting product is isolated and purified. Other methods of synthesis include the reaction of tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylic acid with an appropriate aldehyde or ketone, or the reaction of a tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylic acid derivative with an appropriate alcohol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate involves the reaction of tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate with appropriate reagents.", "Starting Materials": [ "tert-butylamine", "4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylic acid", "dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "diethyl ether", "water" ], "Reaction": [ "Step 1: tert-butylamine is added to a solution of 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylic acid in DMF.", "Step 2: DCC and TEA are added to the reaction mixture to activate the carboxylic acid group.", "Step 3: The reaction mixture is stirred at room temperature for several hours to allow for the formation of the amide bond.", "Step 4: The reaction mixture is filtered to remove the dicyclohexylurea byproduct.", "Step 5: The filtrate is concentrated and the resulting residue is dissolved in diethyl ether.", "Step 6: The organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 7: The solvent is removed under reduced pressure to yield tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate as a white solid." ] }

CAS RN

2731010-29-8

Product Name

tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate

Molecular Formula

C11H17NO3

Molecular Weight

211.3

Purity

95

Origin of Product

United States

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